molecular formula C6H4N4O2 B075238 2-Nitrophenyl azide CAS No. 1516-58-1

2-Nitrophenyl azide

Cat. No. B075238
CAS RN: 1516-58-1
M. Wt: 164.12 g/mol
InChI Key: QJGDGUBLGKFNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Nitrophenyl azide and related compounds often involves specific reactions that enable the formation of azide groups attached to aromatic nitro compounds. For instance, the synthesis of nitrocarbamoyl azide, a relative of 2-Nitrophenyl azide, involves the diazotization of nitrosemicarbazide, demonstrating the use of diazotization in generating azide-functionalized compounds (Benz et al., 2021). Additionally, synthesis methods can include the use of Suzuki cross-coupling reactions for the creation of nitrobiphenyls, a related chemical class (González et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Nitrophenyl azide, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been elucidated using single-crystal X-ray diffraction, revealing significant details about the orientation of nitro groups and intramolecular interactions (Saeed et al., 2008). These structural insights are crucial for understanding the reactivity and stability of nitrophenyl azides.

Chemical Reactions and Properties

Nitrophenyl azides are known for their photochemical behavior, where the nitrene derived from azides can undergo protonation to form reactive nitrenium ions, as observed in the photoaffinity labeling system 4-amino-3-nitrophenyl azide (Voskresenska et al., 2009). This reactivity is leveraged in synthesizing complex molecules and in studying protein-ligand interactions through photoaffinity labeling.

Physical Properties Analysis

The physical properties of nitrophenyl azides and related compounds, such as nitrocarbamoyl azide, include stability, reactivity, and sensitivity to detonation, with melting points and detonative decomposition points being critical for handling and application considerations (Benz et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-Nitrophenyl azide derivatives, including their reactivity under various conditions and the formation of stable products through different chemical transformations, are essential for their application in synthesis and material science. For instance, the reductive cyclization of nitrobiphenyls to carbazoles indicates the manipulable reactivity of nitrophenyl derivatives under specific conditions (Freeman et al., 2005).

Scientific Research Applications

  • Photoaffinity Labeling : 2-Nitrophenyl azides are used in photoaffinity labeling due to their ability to form nitrenium ions upon protonation, which are reactive and can create cross-linked products. This has applications in studying protein interactions and biochemical pathways (Voskresenska et al., 2009).

  • Synthesis of Triazoles : Efficient procedures to synthesize 2-nitrophenyl-4-aryl-1,2,3-triazoles have been developed, avoiding the isolation of hazardous 2-nitrophenyl azides. This method enhances safety and efficiency in chemical synthesis (Roux & Cisnetti, 2019).

  • Formation of Heterocyclic Compounds : 2-Nitrophenyl azide reacts with certain substrates to form heterocyclic compounds like triazoles, which have potential in evaluating antiproliferative properties and new ring annulation studies (Pokhodylo & Obushak, 2022).

  • Green Chemistry Applications : In the presence of TiO2 nanoparticles, 2-Nitrophenyl azide undergoes a redox reaction and condensation with alcohols, leading to the formation of 2-alkylbenzimidazoles and indazoles. This process is enhanced by solar and UV-A light, offering a green synthesis method (Selvam et al., 2009).

  • Catalytic Applications : 2-Nitrophenyl azides are used in (porphyrin)ruthenium-catalyzed amination of olefins. They act as nitrene transfer reagents, showcasing high turnover numbers and efficiency under specific conditions (Fantauzzi et al., 2007).

  • Biomedical Applications : 2-Nitrophenyl azides are used for grafting albumin onto polypropylene, which has implications in biomedical applications like creating surfaces resistant to platelet adhesion (Tseng, Mullins, & Park, 1993).

Future Directions

The future directions for research involving 2-Nitrophenyl azide could involve its use in the synthesis of new polycyclic 1,2,3-triazole derivatives . These compounds could have potential applications in various fields, including medicinal chemistry.

properties

IUPAC Name

1-azido-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDGUBLGKFNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164812
Record name 2-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl azide

CAS RN

1516-58-1
Record name 2-Nitrophenyl azide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl azide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenyl azide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl azide
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl azide
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl azide
Reactant of Route 4
Reactant of Route 4
2-Nitrophenyl azide
Reactant of Route 5
2-Nitrophenyl azide
Reactant of Route 6
Reactant of Route 6
2-Nitrophenyl azide

Citations

For This Compound
108
Citations
G Rauhut, F Eckert - The Journal of Physical Chemistry A, 1999 - ACS Publications
… The pyrolysis of 2-nitrophenyl azide 1, yielding benzofuroxan 2 and nitrogen can be considered a prototype for … Figure 2 Concerted mechanism of the pyrolysis of 2-nitrophenyl azide. …
Number of citations: 48 pubs.acs.org
WH Waddell, CH Lee - Journal of the American Chemical Society, 1982 - ACS Publications
… Phenyl azide, 2-methyl-, 4-methyl-, 2-ethyl-, and 2-nitrophenyl azide were synthesized according … = 2.6 and 2.1 for aerated acetonitrile solutions of 2-nitrophenyl azide (1.5 X 10"* 1 …
Number of citations: 35 pubs.acs.org
S Chen, JC Shih, QP Xu - Journal of neurochemistry, 1985 - Wiley Online Library
… Furthermore, we found that all nitrophenyl azide isomers except 2-nitrophenyl azide were photodependent inhibitors of MAO-B. Under the same experimental conditions none of the …
Number of citations: 10 onlinelibrary.wiley.com
LK Dyall, JE Kemp - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… cyclizations are believed to occur after a molecule of nitrogen has been evolved to form an intermediate nitrene,l6# l7 it is widely recognized that the nitro-group in 2-nitrophenyl azide …
Number of citations: 43 pubs.rsc.org
VP Zaytsev, DF Mertsalov, MA Nadirova… - Chemistry of …, 2017 - Springer
… The azide model compound selected by us for the study of cycloaddition reactions with alkenes 2–4 was the readily available and sufficiently stable 2-nitrophenyl azide.7 …
Number of citations: 4 link.springer.com
GO Reddy, BKM Murali… - Propellants, Explosives …, 1983 - Wiley Online Library
… with phenylazide and 2-nitrophenyl azide is probably due to an enhanced ortho effect. … The rate constants are very high (see Table 2) compared to phenyl azide and 2-nitrophenyl azide('…
Number of citations: 21 onlinelibrary.wiley.com
NT Pokhodylo, MD Obushak - Molbank, 2022 - mdpi.com
… Previously, 2-nitrophenyl azide was successfully applied in the synthesis of 2-nitrophenyl-… conditions were selected, in which the reaction between 2-nitrophenyl azide 1 and 2-(benzo[d]…
Number of citations: 3 www.mdpi.com
P Cardillo, L Gigante, A Lunghi… - Journal of thermal …, 2010 - akjournals.com
The thermal decomposition (TD) of 2-azidophenylmethanol ( 1 ), 2-azidobenzenecarbaldehyde ( 2 ), 1-(2-azidophenyl)-1-ethanone ( 3 ), (2-azidophenyl)(phenyl)methanone ( 4 ) and 1-…
Number of citations: 26 akjournals.com
K Selvam, B Krishnakumar, R Velmurugan… - Catalysis …, 2009 - Elsevier
… 2-Nitrophenyl azide with different alcohols on irradiation with TiO 2 undergoes a combined redox reaction and condensation giving 2-alkylbenzimidazoles as the main product. In case …
Number of citations: 38 www.sciencedirect.com
LK Dyall - Australian Journal of Chemistry, 1975 - CSIRO Publishing
… for 'unassisted' pyrolysis in 2-nitrophenyl azide, so we have … only 11.8, whereas that for 2-nitrophenyl azide is 738 (Table 3). … state is noted for 3-methyl-2-nitrophenyl azide (see Table 3), …
Number of citations: 69 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.